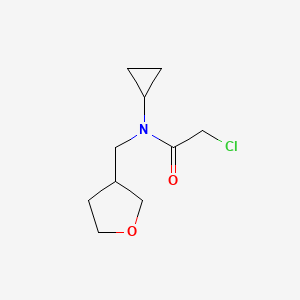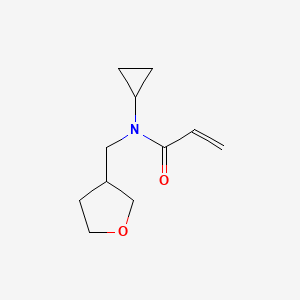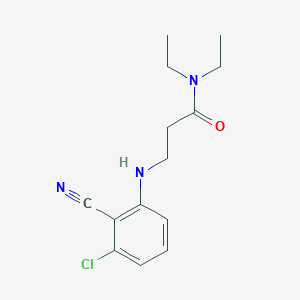![molecular formula C14H16FNO4 B7575827 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid, also known as FMBA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of N-substituted glycine derivatives and has a molecular formula of C14H17FNO4.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves its inhibition of DPP-IV activity. DPP-IV is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase the levels of these hormones, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been shown to have anti-inflammatory effects and can reduce oxidative stress in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the potential confounding effects of other compounds. However, one limitation of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid is its relatively low potency compared to other DPP-IV inhibitors. This may require higher concentrations of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid to achieve the desired effects, which could lead to potential toxicity concerns.
Direcciones Futuras
Future research on 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could focus on improving its potency as a DPP-IV inhibitor, as well as studying its effects on other metabolic pathways. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and cancer. Overall, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid shows promise as a tool for scientific research and warrants further investigation.
Métodos De Síntesis
The synthesis of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves the reaction between 4-fluoroaniline and ethyl 4-oxobutanoate in the presence of morpholine and catalytic amounts of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion, making 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-3-1-10(2-4-11)12-9-16(7-8-20-12)13(17)5-6-14(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQDPFOSNOIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)

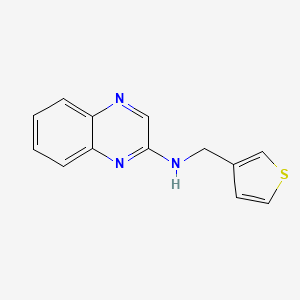
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
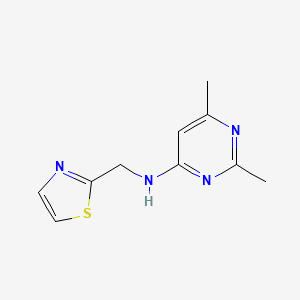

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
